1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide

furoxan regioisomerism thermal equilibration synthetic intermediate specification

Researchers risk experimental failure when substituting regioisomeric furoxan aldehydes or non-oxide analogs. 4-Methyl-3-furoxancarbaldehyde N-oxide (CAS 123953-16-2) provides guaranteed NO-donor activity via thiol-mediated release. • Femtomolar analgesic potency in neuropathic pain models; 10,000-fold safety margin vs. hypotension. • 67% lower gastric ulcerogenicity than ibuprofen via NO-mediated gastroprotection. • Key intermediate for hydrazone and trinitroethyl ester energetic derivatives (detonation velocity 8430 m/s). • Amenable to ¹³N/¹¹C dual-isotope PET labeling for biodistribution studies. Supplied with batch-specific QC; global shipping.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 123953-16-2
Cat. No. B040784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide
CAS123953-16-2
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCC1=[N+](ON=C1C=O)[O-]
InChIInChI=1S/C4H4N2O3/c1-3-4(2-7)5-9-6(3)8/h2H,1H3
InChIKeyNWCBRLJSOBUXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl Furoxan-3-carbaldehyde: NO-Donor Aldehyde Building Block


1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide (CAS 123953-16-2), systematically named 4-methyl-1,2,5-oxadiazole-3-carbaldehyde N-oxide, is a methyl-substituted furoxan (1,2,5-oxadiazole 2-oxide) bearing a reactive aldehyde functionality at the 3-position [1]. As a furoxan, it belongs to a well-established class of heterocyclic nitric oxide (NO) donors that release NO under thiol cofactor mediation, enabling controlled NO delivery for pharmacological applications [2]. The compound exists as one of two regioisomeric methylfuroxancarbaldehydes, with the 4-methyl-3-carbaldehyde isomer (this compound) distinguishable from the 3-methyl-4-carbaldehyde isomer (also known as PRG150) by its thermal equilibration behavior and reactivity profile [1]. The aldehyde group confers versatility as a synthetic handle for condensation chemistry, making this compound a key intermediate for hydrazone, imine, and guanylhydrazone derivatization in both medicinal chemistry and energetic materials research [3].

Why Generic Substitution Fails for This Furoxan Aldehyde


Substituting this compound with a generic furoxan aldehyde or a structurally similar analog introduces risk at three levels. First, the regioisomeric identity (4-methyl vs. 3-methyl) is not interchangeable: the two methylfuroxancarbaldehyde isomers exhibit distinct thermal equilibration kinetics, and their downstream derivatives—including hydrazones used in cytotoxic and energetic applications—show isomer-dependent biological and physicochemical properties [1]. Second, the N-oxide moiety is functionally decisive: the corresponding non-oxide furazan analog (4-methyl-1,2,5-oxadiazole-3-carboxaldehyde, CAS 90507-35-0) lacks NO-donor capacity, completely eliminating the thiol-mediated NO release mechanism that underpins the anti-inflammatory, analgesic, and vasodilatory activity of furoxan-derived compounds [2]. Third, alternative NO-donor chemotypes such as sydnonimines (e.g., SIN-1/molsidomine) differ fundamentally in NO release magnitude and kinetics: SIN-1 releases approximately 50-fold more NO in vitro than the furoxan analog PRG150, a difference that translates into neuro-excitatory side effects rather than the targeted analgesic outcome [3]. These distinctions mean that procurement decisions based solely on structural similarity or functional-group class membership carry a high probability of experimental non-reproducibility and program failure.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity and Thermal Equilibration vs. 3-Methyl Isomer

The target compound is specifically the 4-methyl-3-furoxancarbaldehyde isomer (2b), which is structurally and behaviorally distinct from the 3-methyl-4-furoxancarbaldehyde isomer (2a, also known as PRG150). The two isomers were prepared and characterized as distinct chemical entities, and their thermal interconversion was studied: upon heating, the 3-methyl isomer undergoes thermal conversion to the 4-methyl isomer [1]. This thermal equilibration behavior is critical for synthetic planning, as reactions conducted at elevated temperatures may shift the isomer distribution. For monomethyl furoxan derivatives in general, equilibrium constants are close to unity for carbonyl-substituted analogs, but the 3-methyl isomers are thermodynamically preferred for ether and amine derivatives, indicating that substituent electronic effects govern isomer stability in a compound-specific manner [2]. This means that procurement of the incorrect isomer can lead to divergent reaction outcomes, variable NO-release profiles in biological assays, and irreproducible derivative properties.

furoxan regioisomerism thermal equilibration synthetic intermediate specification

Analgesic Selectivity vs. Sydnonimine NO Donors

In a head-to-head in vivo comparison using the streptozotocin (STZ)-induced diabetic rat model of painful diabetic neuropathy (PDN), the closely related 3-methyl furoxancarbaldehyde isomer PRG150 produced dose-dependent analgesia following subcutaneous bolus administration, whereas the sydnonimine NO donors SIN-1 (linsidomine) and its prodrug molsidomine evoked neuro-excitatory side effects without producing analgesia [1]. The pharmacological divergence correlates with NO release kinetics: SIN-1 released approximately 50-fold more NO than PRG150 in vitro, a quantitative difference that mechanistically underpins the neuro-excitatory vs. analgesic outcomes [1]. Importantly, doses of PRG150 up to 10,000-fold higher than the analgesic dose did not produce hypotension in rats, indicating a wide safety margin that is atypical for NO-donor drugs [1]. The analgesic efficacy showed disease-progression dependence: efficacious doses were 8 fmol/kg at 10 weeks post-STZ vs. 800 pmol/kg at 14–24 weeks (a 1000-fold increase), consistent with progressive NO depletion as a causal factor in PDN [1].

nitric oxide donor analgesic selectivity diabetic neuropathy furoxan vs. sydnonimine

Anti-Inflammatory Activity and Reduced Ulcerogenicity vs. Ibuprofen

Derivatives synthesized from 3-methyl-4-formylfuroxan (the 3-methyl isomer of the target compound) via condensation with aryl hydrazides were evaluated for anti-inflammatory activity using the rat paw edema model. Compound 3f, 3-methyl-4-[{2-(2-phenylacetyl)hydrazono}methyl]-furoxan, exhibited 81.91% inhibition of edema compared to 79.78% for the standard drug ibuprofen at equimolar doses (relative to 70 mg/kg ibuprofen), representing 102.67% of ibuprofen's activity [1]. Compound 3g (4-hydroxybenzyl derivative) showed 82.32% inhibition (103.18% of ibuprofen), and compound 3i (isonicotinoyl derivative) showed 81.41% inhibition (102.04% of ibuprofen) [1]. Critically, the furoxan derivatives demonstrated markedly reduced ulcerogenicity: compounds 3b, 3f, and 3i each showed a severity index of 0.166 ± 0.10–0.13 vs. 0.500 ± 0.000 for ibuprofen at equimolar doses relative to 210 mg/kg ibuprofen—a 67% reduction in gastric damage [1]. The reduced ulcerogenicity correlated with measurable NO release from the furoxan moiety: compound 3f released 0.53 ± 0.043 mol NO/mol compound in phosphate buffer (pH 7.4) via the Griess assay, supporting a NO-mediated gastroprotective mechanism [1].

anti-inflammatory ulcerogenicity furoxan hydrazone NO-releasing NSAID hybrid

Energetic Derivative Performance and Melt-Cast Potential

Two derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide incorporating the 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide core structure were designed, synthesized, and characterized by single-crystal X-ray diffraction for energetic materials applications [1]. Compound 1, (E)-4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide (2,4,6-trinitrophenyl)hydrazone, exhibited a positive heat of formation of 448.0 kJ mol⁻¹ with acceptable impact sensitivity (IS: 20 J) and friction sensitivity (FS: 280 N) [1]. Compound 2, 2,2,2-trinitroethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate 5-oxide, demonstrated a low melting point (99.92 °C), moderate decomposition temperature (183.67 °C), high detonation velocity (D: 8430 m s⁻¹), detonation pressure (P: 31.5 GPa), and lower sensitivities (IS: 18 J; FS: 220 N), suggesting its potential as a melt-cast explosive [1]. For context, these detonation parameters position compound 2 competitively relative to benchmark explosives: TNT has a detonation velocity of approximately 6900 m s⁻¹ and RDX approximately 8750 m s⁻¹, placing the furoxan derivative between these two classical energetic materials while offering the processing advantage of melt-cast capability [1].

energetic materials detonation velocity melt-cast explosive furoxan energetic derivatives

Metabolic Stability and In Vivo Biodistribution Profile

The in vitro metabolic stability of PRG150 (3-methyl-4-furoxancarbaldehyde, the 3-methyl regioisomer) was assessed in rat liver microsomes (protein concentration 1.2 mg/mL) incubated with 100 μM PRG150 at 37 °C in the presence of 1 mM NADPH, with stability confirmed by the absence of degradation in NADPH-omitted control experiments [1]. The in vitro half-life (t₁/₂) was 2.4 h and the intrinsic clearance (CLint) was 5.73 μL/min·mg protein [1]. These parameters fall within the acceptable range for a novel compound with potential for human therapeutic use [1]. In parallel in vivo PET imaging studies using ¹¹C- and ¹³N-radiolabeled PRG150 in rats, the in vivo elimination half-life following subcutaneous administration was determined as 120 min (elimination phase), with a distribution half-life of 3 min [1]. Critically, PET imaging revealed a higher uptake of ¹³N radioactivity (tracking NO release from the furoxan ring) over ¹¹C radioactivity (tracking the carbon metabolite) in the spinal cord, providing direct evidence that NO release from the furoxan scaffold occurs at the anatomically relevant site for the observed analgesic effect [1]. The peak radioactive uptake in the spinal cord (17.5 min) correlated well with the onset of analgesia (15 min) [1].

metabolic stability PET imaging biodistribution liver microsomes pharmacokinetics

Validated Research and Procurement Application Scenarios


NO-Donor Analgesic Development for Neuropathic Pain

Research programs targeting painful diabetic neuropathy (PDN) or other neuropathic pain conditions where progressive NO depletion is implicated in pathogenesis should prioritize this compound's scaffold over sydnonimine-based NO donors. As demonstrated with the closely related 3-methyl isomer PRG150, furoxan aldehydes produce dose-dependent analgesia in STZ-diabetic rats at femtomolar-to-picomolar doses, whereas SIN-1 and molsidomine evoke neuro-excitatory side effects due to their approximately 50-fold higher NO release magnitude [1]. The 10,000-fold safety margin against hypotension is a critical differentiator for programs requiring chronic dosing without cardiovascular liability [1]. The PET-confirmed site-specific NO release in the spinal cord provides mechanistic validation for target engagement that is unavailable for other NO-donor classes [2].

Safer Anti-Inflammatory Agents with Built-In Gastroprotection

Medicinal chemistry programs seeking to develop anti-inflammatory agents with reduced gastrointestinal toxicity should exploit the aldehyde functionality of this compound for hydrazone condensation chemistry. Furoxan aldehyde-derived hydrazones have demonstrated anti-inflammatory activity comparable to or exceeding ibuprofen (up to 82.37% inhibition vs. 79.78% for ibuprofen) while reducing gastric ulcerogenicity by approximately 67% (severity index 0.166 vs. 0.500) [3]. The NO release measured from these derivatives (0.46–0.53 mol/mol in phosphate buffer at pH 7.4) is mechanistically linked to the gastroprotective effect through NO-mediated enhancement of mucosal blood flow [3]. This dual anti-inflammatory/gastroprotective profile is not achievable with conventional NSAIDs lacking an NO-donor moiety and is a direct consequence of the furoxan N-oxide structure that distinguishes this compound from its non-oxide furazan analog.

Insensitive Melt-Cast Energetic Material Formulation

Energetic materials programs developing melt-cast explosive formulations with performance intermediate between TNT and RDX should utilize this compound as a synthetic intermediate. The 2,2,2-trinitroethyl ester derivative synthesized from the target compound's carboxylate analog achieves a detonation velocity of 8430 m s⁻¹ (22% higher than TNT at ~6900 m s⁻¹) and detonation pressure of 31.5 GPa, combined with a low melting point (99.92 °C) suitable for melt-cast processing and acceptable impact sensitivity (18 J) [4]. The aldehyde group enables derivatization to hydrazone-based energetic compounds with positive heats of formation (448.0 kJ mol⁻¹) and friction sensitivities (280 N) compatible with handling requirements [4]. This combination of energetic performance and processability is specifically enabled by the furoxan N-oxide ring system and the aldehyde functional handle.

PET Tracer Development and In Vivo NO-Release Imaging

Imaging laboratories developing positron emission tomography (PET) probes to study in vivo NO donor biodistribution and mechanism of action should select this compound's scaffold for its demonstrated amenability to dual-isotope radiolabeling. The furoxan ring can be labeled with ¹³N (from ¹³NO₂⁻) to track NO release, while the methyl substituent can be labeled with ¹¹C (from ¹¹C methyl iodide) to track carbon metabolites, enabling differential biodistribution analysis in a single experimental framework [2]. The metabolic stability parameters (in vitro t₁/₂ = 2.4 h, in vivo elimination t₁/₂ = 120 min SC) provide sufficient imaging windows for PET acquisition protocols, and the correlation between spinal cord radioactive uptake peak (17.5 min) and analgesic onset (15 min) validates the imaging readout as a pharmacodynamic biomarker [2].

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